molecular formula C19H20ClNO B184195 2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone CAS No. 21854-73-9

2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone

Cat. No. B184195
CAS RN: 21854-73-9
M. Wt: 313.8 g/mol
InChI Key: OIDUARCVRKPECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone, commonly known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are responsible for mediating fast excitatory neurotransmission in the central nervous system. CX614 has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

CX614 acts as a positive allosteric modulator of AMPA receptors by binding to a specific site on the receptor. This results in an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by the receptor. This enhances synaptic plasticity and improves the efficiency of synaptic transmission, leading to improved cognitive function.

Biochemical And Physiological Effects

CX614 has been shown to enhance LTP in the hippocampus, which is a key process underlying learning and memory. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, CX614 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using CX614 in lab experiments include its potent and selective modulation of AMPA receptors, its ability to enhance synaptic plasticity and improve cognitive function, and its neuroprotective effects. However, the limitations of using CX614 include its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on CX614. One area of research is the development of more potent and selective positive allosteric modulators of AMPA receptors with fewer off-target effects. Another area of research is the exploration of the therapeutic potential of CX614 in other neurological disorders such as traumatic brain injury and stroke. Finally, the mechanisms underlying the neuroprotective effects of CX614 need to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of CX614 involves the reaction of 4-chloroaniline and benzyl chloride to form 2-[(4-chloroanilino)(phenyl)methyl]cyclohexanone. The reaction is catalyzed by sodium hydroxide and carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain CX614 in its pure form.

Scientific Research Applications

CX614 has been widely studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process underlying learning and memory. CX614 has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

CAS RN

21854-73-9

Product Name

2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

2-[(4-chloroanilino)-phenylmethyl]cyclohexan-1-one

InChI

InChI=1S/C19H20ClNO/c20-15-10-12-16(13-11-15)21-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22/h1-3,6-7,10-13,17,19,21H,4-5,8-9H2

InChI Key

OIDUARCVRKPECP-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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